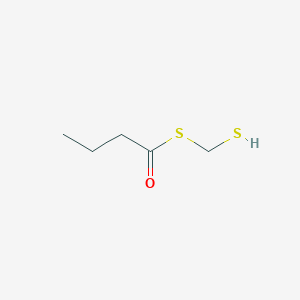
S-(Sulfanylmethyl) butanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(Sulfanylmethyl) butanethioate: is an organic compound with the molecular formula C5H10OS. . This compound is characterized by the presence of a sulfanylmethyl group attached to a butanethioate moiety. It is a colorless to light yellow liquid with a distinctive odor, often described as cheesy or sulfury .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: S-(Sulfanylmethyl) butanethioate can be synthesized through various methods. One common approach involves the reaction of butanethioic acid with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure . Another method involves the use of S-methyl butanethioate in a palladium-catalyzed transthioetherification or transthioesterification of aryl halides .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions: S-(Sulfanylmethyl) butanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the sulfanylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioesters.
Aplicaciones Científicas De Investigación
Chemistry: S-(Sulfanylmethyl) butanethioate is used as a reagent in organic synthesis, particularly in the formation of thioesters and thioethers. It is also employed in the study of reaction mechanisms and catalysis .
Biology and Medicine: It is used in the synthesis of compounds with antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of flavors and fragrances. It is a key ingredient in formulations for cheese, tomato, onion, garlic, horseradish, cocoa, and cream flavors .
Mecanismo De Acción
The mechanism of action of S-(Sulfanylmethyl) butanethioate involves its ability to undergo nucleophilic substitution reactions. The sulfanylmethyl group can act as a leaving group, allowing the formation of new bonds with nucleophiles. This property is exploited in various synthetic applications, where the compound serves as a versatile intermediate .
Comparación Con Compuestos Similares
- Butanethioic acid, S-methyl ester
- Methyl thiobutanoate
- S-Methyl thiobutyrate
Comparison: S-(Sulfanylmethyl) butanethioate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of handling. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications .
Propiedades
Número CAS |
650607-73-1 |
|---|---|
Fórmula molecular |
C5H10OS2 |
Peso molecular |
150.3 g/mol |
Nombre IUPAC |
S-(sulfanylmethyl) butanethioate |
InChI |
InChI=1S/C5H10OS2/c1-2-3-5(6)8-4-7/h7H,2-4H2,1H3 |
Clave InChI |
JIGVGROMOKLHNB-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)SCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


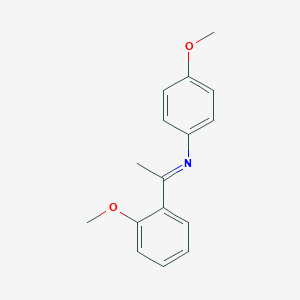
![[6-(Dibutylamino)naphthalen-1-YL]methanol](/img/structure/B12591405.png)
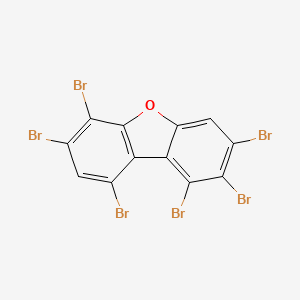
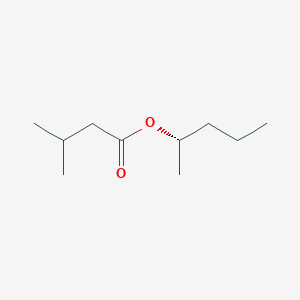
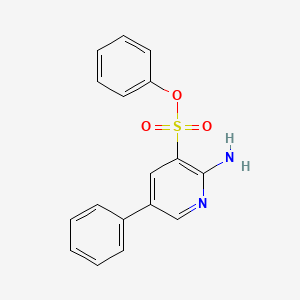
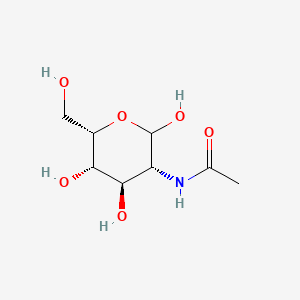

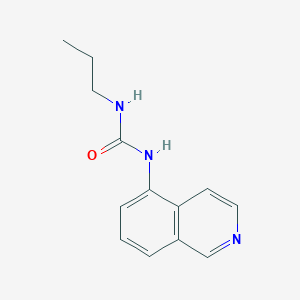
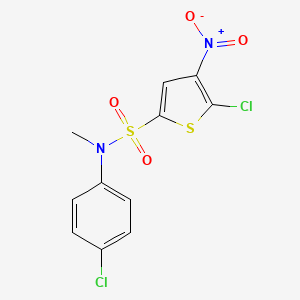
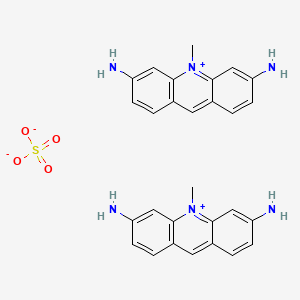
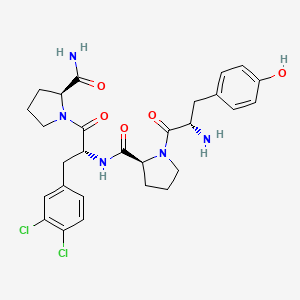
![4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde](/img/structure/B12591479.png)
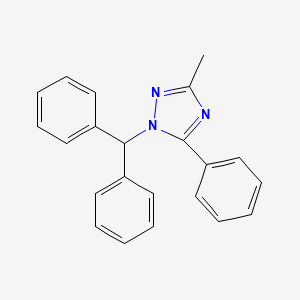
![5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane](/img/structure/B12591490.png)
